molecular formula C13H10BrFO B1301885 3-(4-Fluorophenoxy)benzyl Bromide CAS No. 65295-58-1

3-(4-Fluorophenoxy)benzyl Bromide

Cat. No.: B1301885
CAS No.: 65295-58-1
M. Wt: 281.12 g/mol
InChI Key: JGFSTQUUDSBQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)benzyl Bromide: is an organic compound with the molecular formula C13H10BrFO and a molecular weight of 281.12 g/mol . It is also known by its IUPAC name, 3-(bromomethyl)phenyl 4-fluorophenyl ether . This compound is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further connected to a fluorophenyl ether group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-(4-Fluorophenoxy)benzyl Bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Safety and Hazards

3-(4-Fluorophenoxy)benzyl Bromide can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 3-(4-Fluorophenoxy)benzyl Bromide are not mentioned in the available resources, its use as a reagent in the synthesis of biologically active compounds suggests potential applications in pharmaceutical research and development .

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenoxy)benzyl Bromide plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions, where it interacts with nucleophiles such as amines and thiols. These interactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its ability to form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, it can cause toxic or adverse effects, such as alterations in consciousness, ataxia, and motor neuron dysfunction. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, it can undergo oxidative metabolism, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the endoplasmic reticulum or mitochondria, impacting processes such as protein synthesis and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Fluorophenoxy)benzyl Bromide typically involves the reaction of 4-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-Fluorophenol+Benzyl BromideK2CO3,DMF3-(4-Fluorophenoxy)benzyl Bromide\text{4-Fluorophenol} + \text{Benzyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Fluorophenol+Benzyl BromideK2​CO3​,DMF​3-(4-Fluorophenoxy)benzyl Bromide

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

3-(4-Fluorophenoxy)benzyl Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, organic solvents (e.g., DMF, DMSO), elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl ethers, amines, or thiols.

    Oxidation: Benzaldehydes, benzoic acids.

    Reduction: Benzyl alcohols.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)benzyl Bromide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways by modulating the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

    3-(4-Chlorophenoxy)benzyl Bromide: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(4-Methylphenoxy)benzyl Bromide: Similar structure but with a methyl group instead of a fluorine atom.

    3-(4-Nitrophenoxy)benzyl Bromide: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness:

3-(4-Fluorophenoxy)benzyl Bromide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine is highly electronegative and can influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(bromomethyl)-3-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFSTQUUDSBQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372078
Record name 3-(4-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65295-58-1
Record name 3-(4-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenoxy)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenoxy)benzyl Bromide
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenoxy)benzyl Bromide
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenoxy)benzyl Bromide
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenoxy)benzyl Bromide
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenoxy)benzyl Bromide
Reactant of Route 6
3-(4-Fluorophenoxy)benzyl Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.